4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
The compound 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a thiazolidinone derivative featuring a benzylidene substituent at the 5-position and a benzoic acid moiety at the 3-position of the heterocyclic core. Its structure includes:
- 4-Oxo-2-thioxo-1,3-thiazolidin-3-yl: A five-membered ring with ketone and thioketone groups, critical for hydrogen bonding and biological interactions.
- 4-Ethoxy-3-methoxybenzylidene: A substituted aromatic ring at the 5-position, providing steric and electronic modulation.
Synthesis typically involves Knoevenagel condensation between 4-ethoxy-3-methoxybenzaldehyde and a thiazolidinone precursor, followed by coupling with 4-carboxybenzyl groups .
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-3-26-15-9-4-12(10-16(15)25-2)11-17-18(22)21(20(27)28-17)14-7-5-13(6-8-14)19(23)24/h4-11H,3H2,1-2H3,(H,23,24)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKVTYVWKRUPI-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 4-carboxybenzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogous compounds include:
Key Observations :
- Substituent Position : The target compound’s 4-ethoxy-3-methoxy groups enhance lipophilicity compared to unsubstituted benzylidene derivatives (e.g., ).
- Acid Moieties : Benzoic acid (target) vs. acetic acid () alters solubility and hydrogen-bonding capacity.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Calculated LogP* | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~395.4 | 3.8 | Low in water, moderate in DMSO |
| (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one | 267.3 | 2.9 | Low in water |
| 4-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid | 365.4 | 2.5 | Moderate in polar solvents |
| 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid | 341.4 | 3.5 | Low in water |
*LogP values estimated using fragment-based methods.
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (~395 vs. 267–365 g/mol) may influence pharmacokinetics.
- LogP : The 4-ethoxy-3-methoxy groups increase lipophilicity (LogP ~3.8) compared to polar derivatives like .
Characterization :
Biological Activity
The compound 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a thiazolidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H18N2O5S2 |
| Molecular Weight | 402.44 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with thiazolidine structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. In a comparative study, several thiazolidine derivatives demonstrated IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating strong cytotoxic effects .
Enzyme Inhibition
The compound has been noted for its potential to inhibit specific enzymes involved in critical biological pathways. It may interact with enzymes related to fatty acid metabolism and cell proliferation, suggesting a role in metabolic regulation and cancer therapy.
Antimicrobial Activity
Thiazolidine derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy remains limited .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of thiazolidine derivatives on multiple cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited selective toxicity towards cancer cells compared to normal cells, reinforcing their potential as therapeutic agents .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis through both intrinsic and extrinsic pathways in cancer cells. This dual mechanism enhances their therapeutic potential against tumors .
- Inhibition of Proliferation : In vitro studies demonstrated that certain thiazolidine derivatives effectively inhibited the proliferation of cancer cells while sparing normal fibroblasts, highlighting their selectivity and reduced toxicity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-N-[5Z]-5-(4-hydroxy-3-methoxybenzylidene)-4-thioxo-thiazolidine | Similar thiazolidine structure | Antimicrobial |
| 5-(4-Hydroxyphenyl)-thiazolidine | Thiazolidine core | Anticancer |
| 2-Thioxo-thiazolidine derivatives | Variations in substituents | Antifungal |
Q & A
Basic: What are the standard synthetic routes for preparing 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidinone precursors (e.g., rhodanine or 2-thioxothiazolidin-4-one derivatives) under acidic conditions (e.g., acetic acid with sodium acetate) to form the benzylidene intermediate .
- Step 2: Functionalization of the thiazolidinone core with a benzoic acid moiety via nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol, DMF) and reaction time (1–6 hours) are critical for yield optimization .
- Purification: Recrystallization from acetic acid or DMF/ethanol mixtures is commonly employed .
Advanced: How can reaction conditions be optimized to improve the yield of Z-isomer formation?
- Temperature Control: Refluxing in acetic acid at 80–100°C promotes Z-isomer selectivity due to thermodynamic stability .
- Catalyst Use: Anhydrous sodium acetate (3–5 mol%) enhances condensation efficiency by stabilizing reactive intermediates .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while ethanol minimizes side reactions .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for vinyl protons) and quantify substituent effects on aromatic rings .
- IR Spectroscopy: Peaks at 1680–1720 cm (C=O stretch) and 1250–1300 cm (C-S stretch) validate the thiazolidinone core .
- HPLC-MS: Ensures purity (>95%) and detects byproducts from incomplete condensation .
Advanced: How can researchers resolve contradictions in spectral data for analogs with similar substituents?
- Comparative Analysis: Use X-ray crystallography to resolve ambiguities in NMR assignments, particularly for overlapping aromatic protons in ortho-methoxy/ethoxy substituents .
- Computational Modeling: Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants, aiding in structural elucidation .
Basic: What biological activities are reported for this compound and its analogs?
- Antioxidant Activity: Thiazolidinone derivatives scavenge free radicals (IC: 10–50 μM in DPPH assays) via the 4-oxo and thioxo groups .
- Antimicrobial Effects: Inhibition of Gram-positive bacteria (MIC: 8–32 μg/mL) is attributed to membrane disruption by the lipophilic benzylidene moiety .
Advanced: What experimental strategies elucidate the mechanism of action in kinase inhibition?
- Enzyme Assays: Use recombinant kinases (e.g., EGFR or MAPK) to measure IC values in vitro. The benzoic acid group may chelate Mg in ATP-binding pockets .
- Molecular Docking: Simulate binding interactions using PyMOL or AutoDock to identify critical residues (e.g., Lys721 in EGFR) .
Basic: Which structural analogs are most relevant for structure-activity relationship (SAR) studies?
| Analog Substituents | Biological Activity | Key Reference |
|---|---|---|
| 4-Hydroxy-3-methoxybenzylidene | Enhanced antioxidant capacity | |
| 4-Chlorobenzylidene | Improved antimicrobial potency |
Advanced: How can electronic effects of substituents guide SAR-driven analog design?
- Electron-Withdrawing Groups (e.g., -NO): Increase electrophilicity of the thiazolidinone core, enhancing reactivity with nucleophilic targets (e.g., cysteine proteases) .
- Electron-Donating Groups (e.g., -OCH): Improve solubility and bioavailability but may reduce metabolic stability .
Data Contradiction: Why do studies report conflicting bioactivity data for structurally similar analogs?
- Variability in Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) alter IC values .
- Impurity Artifacts: Byproducts from incomplete synthesis (e.g., unreacted aldehydes) can skew antimicrobial results .
Advanced: What protocols ensure compound stability during long-term storage?
- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent oxidation of the thioxo group .
- Buffered Solutions: Use pH 7.4 PBS with 0.01% sodium azide to inhibit microbial growth in aqueous stocks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
